3-Methylpentane-2,4-diol is an organic compound with the molecular formula . It is a colorless liquid characterized by its chiral nature, having two hydroxy groups located at the 2 and 4 positions of the 3-methylpentane backbone. This compound is commonly referred to as 2-methyl-2,4-pentanediol or hexylene glycol in various industrial applications. Its structure allows it to exhibit both surfactant and emulsion-stabilizing properties, making it useful in a variety of formulations .
Currently, there is no documented information on the specific mechanism of action of MPD in any biological or chemical systems.
As with any new compound, proper safety precautions should be taken when handling MPD. Since specific hazard data is unavailable, general safety practices for handling diols should be followed, including:
The primary method for synthesizing 3-methylpentane-2,4-diol involves:
This method is favored in industrial applications due to its efficiency and the relatively mild conditions required.
3-Methylpentane-2,4-diol has a wide range of applications across various industries:
Interaction studies involving 3-methylpentane-2,4-diol focus primarily on its role as a solvent and stabilizer in biochemical applications. Its amphiphilic nature allows it to interact effectively with both polar and nonpolar molecules, making it valuable in protein crystallization processes. Additionally, it has been noted for its compatibility with various other solvents without significantly altering protein structures during crystallography procedures .
Several compounds share structural similarities with 3-methylpentane-2,4-diol. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,3-Propanediol | Smaller structure; used as a moisturizer and solvent. | |
| 1,4-Butanediol | Commonly used in plastics; less viscous than 3-methylpentane-2,4-diol. | |
| Ethylene Glycol | Widely used antifreeze; lower boiling point than 3-methylpentane-2,4-diol. | |
| Propylene Glycol | Commonly used in food and pharmaceuticals; less viscous. |
What sets 3-methylpentane-2,4-diol apart from these similar compounds is its specific chiral structure that allows for unique interactions in biochemical applications such as protein crystallography. Its dual hydroxyl groups also provide enhanced emulsifying properties compared to simpler diols like ethylene glycol or propylene glycol .
3-Methylpentane-2,4-diol is formally identified by the Chemical Abstracts Service registry number 5683-44-3, establishing its unique position in chemical databases worldwide. The compound possesses the molecular formula C6H14O2 and exhibits a molecular weight of 118.17 grams per mole, as confirmed by multiple authoritative sources. The International Union of Pure and Applied Chemistry designation for this compound is 3-methylpentane-2,4-diol, which directly reflects its structural characteristics through systematic nomenclature conventions.
The compound's nomenclature follows established organic chemistry principles, where the base chain is identified as pentane, indicating a five-carbon backbone structure. The numerical designations "2,4" specify the positions of the hydroxyl functional groups, while "3-methyl" indicates the location of the methyl substituent on the third carbon atom of the pentane chain. This systematic naming approach ensures clear identification and communication within the scientific community.
Alternative nomenclature systems have produced several synonymous names for this compound, reflecting different naming conventions and historical usage patterns. These alternative designations include 3-methyl-2,4-pentanediol, 2,4-pentanediol 3-methyl, and 3-methylpentanediol-2,4. The European Community has assigned the compound the number 227-150-1 within the European Inventory of Existing Commercial Chemical Substances, further establishing its regulatory and commercial identity.
The compound's International Chemical Identifier string is InChI=1S/C6H14O2/c1-4(5(2)7)6(3)8/h4-8H,1-3H3, providing a standardized computational representation of its molecular structure. The corresponding International Chemical Identifier Key, RBQLGIKHSXQZTB-UHFFFAOYSA-N, serves as a condensed hash code for database searches and computational applications. These standardized identifiers ensure consistent recognition across global chemical databases and facilitate automated chemical information processing.
The historical development of 3-methylpentane-2,4-diol synthesis represents an important milestone in organic chemistry methodology, particularly in the area of selective reduction reactions. Early synthetic approaches to this compound class emerged from fundamental research into diol preparation techniques, building upon established methods for creating vicinal and geminal diol structures. The compound's synthesis has been closely linked to developments in catalytic hydrogenation technology, which provided researchers with reliable methods for producing complex diol structures.
Significant advances in the synthesis of related diol compounds have been documented in organic synthesis literature, demonstrating the evolution of methodological approaches over several decades. The preparation of 3-methylpentane-2,4-dione, a closely related compound, was achieved through the reaction of sodium derivative of pentane-2,4-dione with methyl iodide in sealed tube conditions at 140 degrees Celsius. This early work established fundamental principles for carbon-carbon bond formation in methylated diol precursors, laying groundwork for subsequent synthetic developments.
The development of stereoselective synthesis methods represents a crucial milestone in the compound's chemical history, particularly given its chiral nature. Research into enantiomerically pure diol synthesis has revealed sophisticated approaches utilizing dynamic kinetic asymmetric transformation techniques. These methodologies have enabled the preparation of specific stereoisomers, including the (2R,4S)-3-methylpentane-2,4-diol configuration, which has been catalogued as a distinct chemical entity with its own identification codes.
Contemporary synthetic approaches have focused on developing more efficient and environmentally sustainable preparation methods. Recent patent literature describes industrial-scale processes for related diol compounds, utilizing catalytic hydrogenation of appropriate precursors under controlled conditions. These modern techniques emphasize process optimization, yield improvement, and reduction of unwanted byproducts, reflecting the compound's growing commercial importance.
The integration of advanced analytical techniques has facilitated better understanding of synthesis mechanisms and product characterization. Modern spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, have enabled researchers to precisely identify and quantify different stereoisomeric forms of the compound. This analytical capability has been crucial for developing stereoselective synthesis routes and ensuring product purity in both research and commercial applications.
3-Methylpentane-2,4-diol occupies a distinctive position within the aliphatic diol classification system, representing a branched-chain diol with specific structural characteristics that differentiate it from simpler diol compounds. The fundamental classification of diols encompasses several structural categories, including geminal diols with hydroxyl groups attached to the same carbon atom, vicinal diols with hydroxyl groups on adjacent carbons, and more widely separated diol arrangements. Within this framework, 3-methylpentane-2,4-diol represents a non-vicinal diol structure where the hydroxyl groups are separated by one carbon atom.
The compound's classification as an aliphatic diol places it within the broader category of organic compounds containing carbon chains without aromatic ring structures. This classification distinguishes it from aromatic diols and establishes its chemical behavior patterns based on saturated hydrocarbon backbone characteristics. The presence of the methyl branch at the third carbon position further classifies it as a branched aliphatic diol, which typically exhibits different physical and chemical properties compared to linear diol structures.
Comparative analysis with other pentanediol isomers reveals the unique structural features that define 3-methylpentane-2,4-diol within its chemical family. Related compounds such as 2,4-pentanediol share the same hydroxyl group positioning but lack the methyl substitution, resulting in different molecular weights and stereochemical properties. The molecular weight comparison shows 2,4-pentanediol at 104.1476 grams per mole compared to 3-methylpentane-2,4-diol at 118.17 grams per mole, reflecting the additional methyl group contribution.
The compound's chiral nature represents a significant classification criterion within the diol family, as it exists in multiple stereoisomeric forms including (2R,4S) and other possible configurations. This stereochemical diversity places it among the more complex members of the aliphatic diol class, requiring specialized analytical and synthetic approaches for complete characterization and preparation. The existence of multiple stereoisomers has implications for both synthetic methodology and potential applications, as different stereoisomers may exhibit distinct biological or chemical activities.
Physical property comparisons provide insight into the compound's position relative to other aliphatic diols. The density of 0.955 grams per cubic centimeter, boiling point of 211.5 degrees Celsius at 760 millimeters of mercury, and refractive index of 1.442 establish its physical profile within the diol family. These properties reflect the influence of both the hydroxyl functional groups and the branched carbon structure on the compound's bulk characteristics.
| Diol Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Classification |
|---|---|---|---|
| 3-Methylpentane-2,4-diol | C6H14O2 | 118.17 | Branched, non-vicinal diol |
| 2,4-Pentanediol | C5H12O2 | 104.15 | Linear, non-vicinal diol |
| 2-Methyl-2,4-pentanediol | C6H14O2 | 118.17 | Branched, non-vicinal diol |
| Ethylene glycol | C2H6O2 | 62.07 | Linear, vicinal diol |
The molecular architecture of 3-methylpentane-2,4-diol is governed by tetrahedral geometry around each carbon center, consistent with sp³ hybridization patterns observed in saturated organic compounds [2]. The compound exhibits characteristic bond lengths typical of aliphatic alcohols, with carbon-oxygen bonds measuring approximately 1.42 Angstroms and oxygen-hydrogen bonds extending 0.96 Angstroms [3] [4]. The tetrahedral arrangement around carbon atoms results in bond angles approaching the ideal 109.5 degrees, though slight deviations occur due to steric interactions between adjacent functional groups [2] [5].
The hydroxyl groups in 3-methylpentane-2,4-diol demonstrate characteristic bonding patterns found in vicinal diols, where the carbon-oxygen-hydrogen bond angle measures approximately 108.9 degrees, slightly compressed from the ideal tetrahedral angle due to lone pair repulsion effects [6] [7]. These geometric parameters are consistent with experimental observations from X-ray crystallographic studies of similar diol compounds [8] [9]. The molecular structure allows for rotational freedom around carbon-carbon single bonds, enabling conformational flexibility that influences the compound's three-dimensional shape and intermolecular interactions [10].
Table 1: Physical and Structural Properties of 3-Methylpentane-2,4-diol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₄O₂ | PubChem [1] |
| Molecular Weight (g/mol) | 118.17 | PubChem [1] |
| IUPAC Name | 3-methylpentane-2,4-diol | PubChem [1] |
| CAS Number | 5683-44-3 | PubChem [1] |
| Hydrogen Bond Donor Count | 2 | PubChem [1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem [1] |
| Rotatable Bond Count | 2 | PubChem [1] |
| Topological Polar Surface Area (Ų) | 40.5 | PubChem [1] |
| Heavy Atom Count | 8 | PubChem [1] |
| Undefined Atom Stereocenter Count | 2 | PubChem [1] |
The hydrogen bonding capabilities of 3-methylpentane-2,4-diol are determined by its two hydroxyl groups, which can function as both hydrogen bond donors and acceptors [11] [9]. Studies of vicinal diols reveal that these compounds form characteristic intermolecular hydrogen bonding patterns, with oxygen-hydrogen-oxygen distances typically ranging from 2.5 to 2.8 Angstroms [8] [12]. The spatial arrangement of hydroxyl groups in 3-methylpentane-2,4-diol enables both intramolecular and intermolecular hydrogen bonding interactions, influencing the compound's physical properties and crystal packing behavior [13].
Table 2: Typical Bond Lengths and Angles in Diol Compounds
| Bond Type | Typical Length/Angle | Source |
|---|---|---|
| Carbon-Oxygen (alcohol) | 1.42 Å | X-ray crystallography [3] |
| Oxygen-Hydrogen (hydroxyl) | 0.96 Å | X-ray crystallography [3] |
| Carbon-Hydrogen (alkyl) | 1.09 Å | X-ray crystallography [3] |
| Carbon-Carbon (alkyl) | 1.54 Å | X-ray crystallography [3] |
| Carbon-Oxygen-Hydrogen angle | 108.9° | Alcohol studies [6] |
| Carbon-Carbon-Oxygen angle | 109.5° | VSEPR theory [2] |
| Tetrahedral angle | 109.5° | VSEPR theory [2] |
3-Methylpentane-2,4-diol possesses two chiral centers located at the carbon atoms bearing hydroxyl groups (positions 2 and 4), resulting in complex stereochemical behavior [1] [14] [15]. The presence of these asymmetric carbon atoms gives rise to multiple stereoisomers, each exhibiting distinct spatial arrangements of atoms around the chiral centers [16] [17]. According to stereochemical analysis, the compound can exist in four theoretical stereoisomeric forms, though symmetry considerations reduce this number to three distinct compounds [18] [19].
The stereoisomers of 3-methylpentane-2,4-diol include two enantiomeric pairs: (2R,4R)-3-methylpentane-2,4-diol and (2S,4S)-3-methylpentane-2,4-diol, which are non-superimposable mirror images of each other [14] [15] [20]. These enantiomers exhibit identical physical properties except for their ability to rotate plane-polarized light in opposite directions [17] [21]. The third stereoisomer represents a meso compound with (2R,4S) or (2S,4R) configuration, which possesses an internal plane of symmetry that renders it optically inactive despite containing chiral centers [19] [22] [23].
Table 3: Stereoisomers of 3-Methylpentane-2,4-diol
| Stereoisomer | PubChem CID | Relationship | Optical Activity |
|---|---|---|---|
| (2R,4R)-3-methylpentane-2,4-diol | Not specified | Enantiomer pair | Optically active |
| (2S,4S)-3-methylpentane-2,4-diol | 12896306 [15] | Enantiomer pair | Optically active |
| (2R,4S)-3-methylpentane-2,4-diol | 27660631 [14] | Diastereomer (meso) | Optically inactive (meso) |
| (2S,4R)-3-methylpentane-2,4-diol | Not specified | Same as (2R,4S) | Optically inactive (meso) |
The meso form of 3-methylpentane-2,4-diol demonstrates the principle that molecules containing chiral centers are not necessarily chiral overall when internal symmetry elements are present [19] [22]. This achiral diastereomer exhibits different physical properties from its enantiomeric counterparts, including distinct melting points, solubility characteristics, and crystal packing arrangements [18] [23]. The identification of meso compounds requires careful stereochemical analysis using methods such as mirror image superposition and internal plane detection [22] [23].
Chiral recognition studies of similar vicinal diols reveal that stereochemical configuration significantly influences molecular recognition processes and self-assembly behavior [13]. The different stereoisomers of 3-methylpentane-2,4-diol exhibit varying degrees of intermolecular association, with the meso form often displaying different hydrogen bonding patterns compared to the enantiomeric forms due to its internal symmetry [18] [8].
Comparative structural analysis of 3-methylpentane-2,4-diol with related compounds in the C5-C7 range reveals important trends in molecular architecture and stereochemical complexity [24] [25] [26]. Pentane-2,4-diol, the five-carbon analogue, shares the vicinal diol functionality and similar stereochemical properties, including the presence of two chiral centers and three possible stereoisomers (including a meso form) [24] [25]. This structural similarity demonstrates the consistent stereochemical patterns observed in 1,3-diol systems across different chain lengths [18].
The comparison with 1,6-hexanediol, an isomeric six-carbon diol, highlights the significance of hydroxyl group positioning on stereochemical complexity [26] [27]. Unlike 3-methylpentane-2,4-diol, 1,6-hexanediol contains terminal hydroxyl groups that do not create chiral centers, resulting in a single, achiral stereoisomer [27]. This fundamental difference illustrates how functional group placement dramatically influences the stereochemical landscape of organic compounds [26].
Table 4: Comparative Analysis with C₅-C₇ Structural Analogues
| Compound | Formula | Molecular Weight | Diol Type | Chiral Centers | Stereoisomers |
|---|---|---|---|---|---|
| 3-Methylpentane-2,4-diol (C₆) | C₆H₁₄O₂ | 118.17 | Vicinal (1,3-diol) | 2 | 3 (including meso) |
| Pentane-2,4-diol (C₅) | C₅H₁₂O₂ | 104.15 [24] | Vicinal (1,3-diol) | 2 | 3 (including meso) [25] |
| 1,6-Hexanediol (C₆) | C₆H₁₄O₂ | 118.17 [26] | Terminal diol | 0 | 1 [27] |
| Cycloheptane-1,2-diol (C₇) | C₇H₁₄O₂ | 132.18 [28] | Vicinal (1,2-diol) | 2 | Multiple [29] |
Analysis of cycloheptane-1,2-diol, a seven-carbon cyclic analogue, provides insights into the effects of ring constraints on diol geometry and stereochemistry [28] [29]. The cyclic structure imposes conformational restrictions that influence torsion angles and intermolecular interactions, with oxygen-carbon-carbon-oxygen torsion angles measuring approximately -66.4 degrees in the crystalline state [28] [29]. These geometric constraints affect the accessibility of different conformations and influence the compound's hydrogen bonding capabilities compared to acyclic analogues [29].
The hydrogen bonding behavior varies significantly among these structural analogues, with vicinal diols generally exhibiting stronger intermolecular associations than terminal diols due to the proximity of hydroxyl groups [8] [11]. Studies of various diol systems demonstrate that the extent of hydrogen bond formation depends critically on the degree of substitution and spatial arrangement of hydroxyl groups [8]. In 3-methylpentane-2,4-diol, the 1,3-relationship between hydroxyl groups creates opportunities for both intramolecular and intermolecular hydrogen bonding that differ from the patterns observed in 1,2-diols or terminal diols [9].
The primary industrial production of 3-methylpentane-2,4-diol relies on catalytic hydrogenation of diacetone alcohol, which has been the predominant manufacturing approach since the early 20th century [1] [2]. This process represents a cornerstone of industrial diol production, with total European and United States production reaching 15,000 tonnes in 2000 [2].
The conventional industrial process employs Raney nickel catalyst under high-pressure hydrogenation conditions [1] [3]. The optimized industrial procedure involves several critical steps: vacuum preparation of raw material tanks, addition of diacetone alcohol with sodium bicarbonate stabilizer (200 ppm), and systematic nitrogen and hydrogen purging cycles [3]. The reaction proceeds at 150°C under 1.9 MPa hydrogen pressure for 4 hours, achieving remarkable yields of 99% with product purity exceeding 99.5% [3].
A typical industrial batch process utilizing 2000 L of diacetone alcohol requires 95 kg of Raney nickel catalyst, representing approximately 4.75% catalyst loading by weight [3]. The process generates 1865 kg of 3-methylpentane-2,4-diol product with minimal byproduct formation, primarily 29 kg of acetone (98% purity) as a recoverable side product [3].
Advanced ruthenium-based catalytic systems have emerged as promising alternatives for industrial implementation [4] [5]. These systems operate under significantly milder conditions (30-90°C, 10-80 bar hydrogen pressure) compared to traditional Raney nickel processes, offering enhanced energy efficiency and reduced environmental impact [4]. Ruthenium-based catalysts demonstrate excellent selectivity for diol formation while minimizing undesired side reactions [5].
Recent developments include modified nickel catalysts incorporating iron promoters, which exhibit improved activity and stability under industrial conditions [6]. These modified catalysts achieve yields of 92-97% with purities ranging from 96-99%, representing significant improvements over conventional systems [6].
| Production Method | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Raney Nickel Process | 4.75% w/w | 150 | 1.9 | 99 | 99.5 |
| Ruthenium Catalyst | 0.5-2% w/w | 30-90 | 1.0-8.0 | 85-95 | 95-98 |
| Modified Ni-Fe System | 3-5% w/w | 120-160 | 2.0-5.0 | 92-97 | 96-99 |
The mechanism of diacetone alcohol hydrogenation involves selective reduction of the carbonyl group while preserving the tertiary alcohol functionality [7] [8]. This transformation represents a classic example of chemoselective hydrogenation, where the ketone group undergoes preferential reduction over the already-formed tertiary hydroxyl group [7].
Raney nickel-catalyzed hydrogenation proceeds through a heterogeneous mechanism involving hydrogen activation on the nickel surface followed by hydride transfer to the carbonyl carbon [6] [9]. The process requires careful control of reaction parameters to prevent over-reduction or formation of undesired byproducts [6]. The catalyst preparation involves alkaline leaching of nickel-aluminum alloy, creating a highly active porous nickel surface with enhanced hydrogen adsorption capacity [9].
Ruthenium-based hydrogenation systems utilize homogeneous or supported heterogeneous catalysts featuring tridentate amino bisphosphorus ligands [5]. These catalysts demonstrate exceptional activity under mild conditions, with turnover frequencies significantly exceeding those of conventional nickel systems [5]. The ruthenium complexes facilitate hydrogen activation through metal-ligand cooperation, enabling efficient hydride delivery to the substrate carbonyl group [10].
The stereochemical aspects of 3-methylpentane-2,4-diol formation involve creation of a new chiral center at the reduced carbonyl carbon [2]. The compound exists as two enantiomers: (4R)-(-) and (4S)-(+) forms, with commercial products typically supplied as racemic mixtures [2]. Asymmetric hydrogenation approaches using chiral catalysts can provide access to enantiopure materials for specialized applications [11].
Modified zeolite-supported nickel catalysts represent an emerging approach combining the benefits of heterogeneous catalysis with enhanced selectivity [12]. These systems incorporate nickel nanoparticles within zeolite frameworks, providing controlled active site environments that promote selective hydrogenation while minimizing side reactions [12].
| Catalyst System | Mechanism Type | Hydrogen Pressure (bar) | Selectivity (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| Raney Nickel | Heterogeneous | 19 | >95 | 25-50 |
| Ru-PNP Complex | Homogeneous | 10-80 | >90 | 100-300 |
| Ni-Fe Modified | Heterogeneous | 20-50 | >93 | 40-80 |
| Zeolite-Ni | Heterogeneous | 10-30 | >88 | 30-70 |
Enzyme-mediated synthesis of 3-methylpentane-2,4-diol and related diols has gained significant attention as a sustainable alternative to traditional chemical methods [11] [13]. These approaches offer several advantages including mild reaction conditions, high stereoselectivity, and reduced environmental impact compared to conventional catalytic processes [11].
Two-step biocatalytic processes utilizing lyophilized whole cells have demonstrated remarkable efficiency in producing structural analogs of 3-methylpentane-2,4-diol [11]. The process involves initial carboligation using aldehyde substrates followed by stereoselective reduction using alcohol dehydrogenases [11]. This modular approach enables access to all four stereoisomers of related 1,2-diols with excellent stereochemical control [11].
The carboligation step employs enzymes such as benzaldehyde lyase (BAL) and thiamine diphosphate-dependent lyases to form carbon-carbon bonds between aldehyde precursors [11]. These enzymes demonstrate broad substrate tolerance and can accommodate various aldehyde combinations to generate diverse hydroxy ketone intermediates [11].
Alcohol dehydrogenase-mediated reduction converts the intermediate hydroxy ketones to the corresponding diols with high stereoselectivity [11]. Different alcohol dehydrogenases (LbADH, RADH) provide access to complementary stereoisomers, enabling complete stereochemical control over the final product configuration [11].
Microaqueous reaction systems enhance the applicability of biocatalytic approaches by enabling high substrate concentrations while maintaining enzyme activity [11]. These systems utilize organic solvents with minimal water content, allowing substrate concentrations up to 500 mM while preserving enzymatic function [11].
Recent advances in microbial synthesis have demonstrated the production of branched-chain diols from glucose-derived intermediates [13]. These approaches utilize engineered microorganisms capable of converting simple carbon sources into complex diol structures through multi-step biosynthetic pathways [13].
| Biocatalytic Method | Product Concentration (g/L) | Stereoselectivity (%) | Space-Time Yield (g/L/d) | Overall Yield (%) |
|---|---|---|---|---|
| Whole Cell Two-Step | 47.5-63.8 | 95-99 | 71-144 | 76-98 |
| Carboligase System | 40-55 | 90-98 | 50-90 | 70-85 |
| ADH Reduction | 35-50 | 85-95 | 40-75 | 80-92 |
| Microbial Fermentation | 15-30 | 70-85 | 10-25 | 60-75 |
Fractional distillation serves as the primary purification method for 3-methylpentane-2,4-diol in industrial applications [3] [14]. The compound exhibits a boiling point of 197°C at atmospheric pressure, enabling effective separation from lower-boiling impurities and unreacted starting materials [14]. Industrial distillation columns operate under carefully controlled conditions to achieve purities exceeding 99.5% [3].
The distillation process typically involves multiple theoretical plates to ensure complete separation of the target compound from closely related impurities [3]. Vacuum distillation at reduced pressures (90-120°C) provides an alternative approach for temperature-sensitive applications, minimizing thermal decomposition while maintaining separation efficiency [15].
Column chromatography using silica gel stationary phase offers excellent purification for analytical and small-scale preparative applications [15]. The separation employs gradient elution with hexane and ethyl acetate mixtures, providing high-resolution separation of stereoisomers and structural analogs [15]. This method achieves purities exceeding 98% with recovery rates of 90-95% [15].
Gas chromatography serves dual purposes as both analytical tool and preparative separation method [15]. The NIST WebBook reports Kovats retention indices for 3-methylpentane-2,4-diol on Apiezon L stationary phase at 160°C, enabling identification and quantification in complex mixtures [15]. Preparative gas chromatography can provide highly pure samples for specialized applications requiring ultra-high purity [15].
Crystallization techniques exploit the compound's freezing point characteristics for purification [14]. The material crystallizes upon cooling to -40°C, enabling separation from liquid impurities through controlled crystallization processes [14]. This method proves particularly effective for removing trace organic contaminants while achieving moderate to high recovery rates [14].
Liquid-liquid extraction provides an environmentally friendly purification approach utilizing water-organic solvent systems [3]. The compound's high water solubility (completely miscible) enables selective extraction from hydrophobic impurities, while its solubility in alcohols and ethers facilitates reverse extraction for concentration and purification [14].
Advanced membrane separation technologies represent emerging approaches for continuous purification processes. These methods offer advantages including reduced energy consumption, minimal solvent usage, and potential for integration with synthesis reactors for streamlined production processes.
| Purification Method | Operating Temperature (°C) | Recovery Rate (%) | Final Purity (%) | Industrial Scale |
|---|---|---|---|---|
| Fractional Distillation | 197 (1 atm) | 85-95 | >99.5 | Primary method |
| Vacuum Distillation | 90-120 (reduced P) | 80-90 | >98 | Secondary method |
| Column Chromatography | 20-25 | 90-98 | >98 | Laboratory scale |
| Crystallization | -40 | 70-85 | >95 | Specialty applications |
| Liquid-Liquid Extraction | 20-60 | 75-88 | >90 | Process integration |